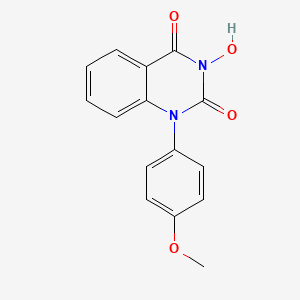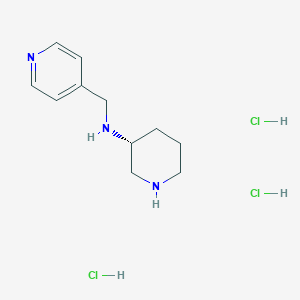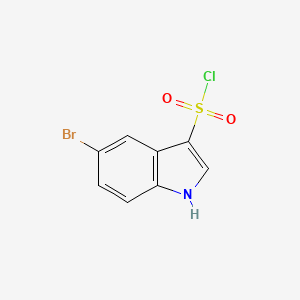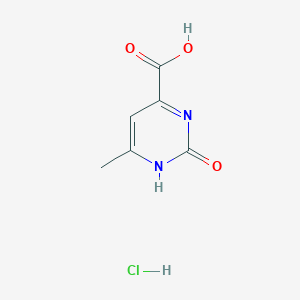![molecular formula C14H11BrN4O2S2 B2531236 5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide CAS No. 2097916-30-6](/img/structure/B2531236.png)
5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide" is a heterocyclic molecule that contains several functional groups and structural motifs common in medicinal chemistry. Pyridinesulfonamide, a key fragment in this compound, is known for its wide range of applications in novel drug development .
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of appropriate sulfonamide precursors with halogenated compounds. For instance, the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides has been achieved by reacting 3-bromopyridine with various primary and secondary alkyl and aryl sulfonamides, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been extensively studied using techniques such as X-ray crystallography and quantum chemical calculations. For example, the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been characterized to determine their absolute configurations and stereostructures . These methods could be used to analyze the molecular structure of "this compound" as well.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions. The cross-coupling of 3-bromopyridine with sulfonamides, as catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione, is an example of a reaction that could be relevant to the synthesis or further functionalization of the compound . Additionally, the reactivity of sulfonamide compounds towards electrophiles and nucleophiles can be predicted by mapping the molecular electrostatic potential .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be predicted using computational methods such as Density Functional Theory (DFT). For instance, the molecular structural parameters, vibrational frequencies, and spectroscopic properties of a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, have been obtained using DFT . These computational analyses provide insights into the reactivity, stability, and potential biological activity of the compounds. The thermodynamic properties and non-linear optical properties are also aspects that can be analyzed to understand the behavior of these molecules under different conditions .
Wissenschaftliche Forschungsanwendungen
Novel Reagent Synthesis and Catalyst Use
- Synthesis of New Catalysts : A study by Khazaei et al. (2014) introduced a novel N-bromo sulfonamide reagent, utilized as an efficient catalyst in the synthesis of certain compounds via a pseudo five-component condensation reaction. This methodology presents advantages like the use of non-toxic materials and high yields (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Antimicrobial and Antioxidant Properties
- Antimicrobial Activity : Research by El‐Emary et al. (2002) involved the synthesis of sulfonamides with demonstrated antimicrobial properties. These compounds were formed by reacting 3-methyl 1-phenyl-5-amino pyrazole with different reagents, producing a variety of heterocycles (El‐Emary, Al-muaikel, & Moustafa, 2002).
- Antibacterial and Antioxidant Candidates : Variya et al. (2019) synthesized a series of novel sulfonamide derivatives with significant antibacterial and antioxidant properties. These compounds showed considerable activity against both Gram-positive and Gram-negative bacterial strains and possessed antioxidant properties (Variya, Panchal, & Patel, 2019).
Enantioselective Catalysis
- Bromoaminocyclization : Zhou et al. (2011) developed an enantioselective bromoaminocyclization of unsaturated sulfonamides using an amino-thiocarbamate catalyst. This method prepared enantioenriched pyrrolidines with high yield and enantiomeric excess (Zhou, Chen, Tan, & Yeung, 2011).
Anticancer Research
- Antiproliferative Activity : A study by Awad et al. (2015) focused on synthesizing new pyrimidine derivatives and evaluating their antiproliferative activity against human cancer cell lines. These compounds exhibited moderate to strong growth inhibition activity, particularly against liver HEPG2 and colon cancer HT-29 cell lines (Awad, Fathalla, Wietrzyk, Milczarek, Soliman, & Mohamed, 2015).
Structural and Chemical Studies
- X-ray Crystallography and Antitumor Activity : Zhou et al. (2015) synthesized isomers of a sulfonamide compound and analyzed their structures and antitumor activities. These compounds showed promising inhibitory activity against PI3Kα kinase (Zhou, Li, Yan, Du, Sun, & Sun, 2015).
Eigenschaften
IUPAC Name |
5-bromo-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O2S2/c15-12-1-2-13(22-12)23(20,21)19-9-11-14(18-8-7-17-11)10-3-5-16-6-4-10/h1-8,19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQZZHJBRGRFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B2531154.png)
![N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2531155.png)
![(Z)-11-((3,4-difluorophenyl)imino)-N-(3,4-dimethoxyphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2531160.png)
![1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline](/img/structure/B2531161.png)

![2-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2531166.png)
![N-(1-cyanopropyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2531167.png)



![Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2531172.png)
![N-[2-[(1-Methoxy-4-methylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2531173.png)
![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2531174.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2531176.png)